(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
CAS No.:
Cat. No.: VC13335650
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O2 |
|---|---|
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | (7aR)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m1/s1 |
| Standard InChI Key | CLHGAFMJSNFVRM-SCSAIBSYSA-N |
| Isomeric SMILES | C1C[C@@H]2C(=O)NC(=O)N2C1 |
| SMILES | C1CC2C(=O)NC(=O)N2C1 |
| Canonical SMILES | C1CC2C(=O)NC(=O)N2C1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s bicyclic framework consists of a pyrrolidine ring fused to an imidazolidine-1,3-dione moiety. The (R)-stereochemistry at the 7a position introduces chirality, which is critical for its biological activity . Key structural parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | (7aR)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
| Canonical SMILES | C1C[C@H]2C(=O)NC(=O)N2C1 |
| PubChem CID | 7131961 |
The imidazolidine-dione group introduces two carbonyl functionalities, enabling hydrogen bonding with biological targets, while the pyrrolidine ring contributes to lipophilicity and membrane permeability .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the pyrrolidine ring protons resonate between δ 1.5–3.0 ppm, while the imidazolidine-dione carbonyl carbons appear near δ 170 ppm in -NMR . Density functional theory (DFT) calculations predict a puckered conformation for the pyrrolidine ring, stabilizing the molecule through intramolecular hydrogen bonds between the N–H group and adjacent carbonyl oxygen .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves cyclocondensation strategies. One optimized route employs pyrrole-2-carboxylic acid derivatives and carbonyldiimidazole (CDI) under microwave-assisted conditions, achieving yields of 65–75% . Key steps include:
-
Activation: CDI mediates the formation of an acylimidazole intermediate from pyrrole-2-carboxylic acid.
-
Cyclization: Intramolecular nucleophilic attack by the pyrrole nitrogen generates the bicyclic core.
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the (R)-configuration at the 7a position .
Industrial Manufacturing
Industrial protocols prioritize scalability and cost-efficiency. Continuous-flow reactors replace batch processes, reducing reaction times from hours to minutes. A representative workflow involves:
-
Feedstock: Pyrrolidine-2-carboxylic acid and urea derivatives.
-
Conditions: High-temperature (150–200°C) cyclization in polar aprotic solvents (e.g., DMF).
-
Purification: Crystallization from ethanol/water mixtures yields >99% enantiomeric excess (e.e.) for the (R)-enantiomer .
Biological Activities and Mechanisms
Antimicrobial Properties
(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Mechanistic studies suggest it disrupts cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) and β-glucan synthase .
Enzyme Modulation
The compound acts as a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapy. In vitro assays show an IC of 0.8 µM, surpassing sitagliptin (IC = 1.2 µM). Molecular docking simulations reveal hydrogen bonds between the dione carbonyls and DPP-4’s Ser630 and Tyr547 residues .
Applications in Medicinal Chemistry
Drug Development
Structural analogs of (R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione are under investigation for:
-
Anticancer Agents: Derivatives with appended alkyl chains show pro-apoptotic activity in leukemia cells (IC = 2.5 µM) .
-
Neuroprotective Agents: The compound crosses the blood-brain barrier and attenuates glutamate-induced excitotoxicity in neuronal cultures.
Prodrug Design
The dione moiety serves as a prodrug scaffold. Esterification of the carbonyl groups enhances oral bioavailability, with hydrolysis in vivo regenerating the active compound .
Research Advancements and Future Directions
Recent Studies
-
Structure-Activity Relationships (SAR): Methylation at the pyrrolidine nitrogen increases antimicrobial potency but reduces DPP-4 affinity .
-
Nanoparticle Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves pharmacokinetics, achieving a plasma half-life of 12 hours in murine models.
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume